molecular formula C17H26 B1619517 trans-1-Ethyl-4-(4-propylcyclohexyl)benzene CAS No. 82991-47-7

trans-1-Ethyl-4-(4-propylcyclohexyl)benzene

Cat. No.: B1619517
CAS No.: 82991-47-7
M. Wt: 230.4 g/mol
InChI Key: OYOBZVHPZUVLSF-UHFFFAOYSA-N
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Description

trans-1-Ethyl-4-(4-propylcyclohexyl)benzene: is an organic compound with the molecular formula C17H26 and a molecular weight of 230.39 g/mol . It is a derivative of cyclohexane and benzene, characterized by the presence of an ethyl group and a propylcyclohexyl group attached to the benzene ring. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethyl-4-(4-propylcyclohexyl)benzene typically involves the alkylation of benzene with ethyl and propylcyclohexyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: trans-1-Ethyl-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-1-Ethyl-4-(4-propylcyclohexyl)benzene is used as a reference compound in the development of new synthetic methodologies and reaction mechanisms. It serves as a model compound for studying the effects of substituents on the reactivity and stability of aromatic compounds .

Biology and Medicine: In biological research, this compound is used to investigate the interactions between aromatic hydrocarbons and biological macromolecules such as proteins and nucleic acids. It helps in understanding the binding affinities and structural changes induced by aromatic compounds .

Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it a valuable building block for designing new compounds with desired properties .

Mechanism of Action

The mechanism of action of trans-1-Ethyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to conformational changes and modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

    trans-4-Propylcyclohexylbenzene: Similar structure but lacks the ethyl group.

    1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene: Contains an ethoxy group instead of an ethyl group.

    1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Contains a bromine atom instead of an ethyl group.

Uniqueness: trans-1-Ethyl-4-(4-propylcyclohexyl)benzene is unique due to the presence of both ethyl and propylcyclohexyl groups, which impart distinct chemical and physical properties. This combination of substituents enhances its reactivity and makes it a versatile compound for various applications .

Properties

IUPAC Name

1-ethyl-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h6-7,10-11,15,17H,3-5,8-9,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOBZVHPZUVLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888602
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82991-47-7
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082991477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-ethyl-4-(trans-4-propylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-ethyl-4-(4-propylcyclohexyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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